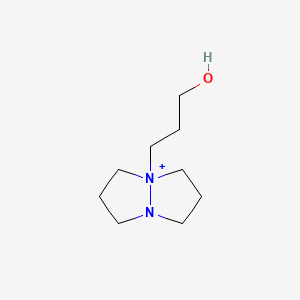
3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- is a complex organic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Vorbereitungsmethoden
The synthesis of 3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the precursor compounds, which are then subjected to cyclization reactions to form the desired crown ether structure. Common reagents used in these reactions include dipicolinic acid and various alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Analyse Chemischer Reaktionen
3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential use in biological systems, particularly in the transport of ions across cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- involves its ability to form stable complexes with cations. The ether groups in the compound’s structure create a cavity that can encapsulate cations, facilitating their transport and stabilization. This property is particularly useful in applications such as ion transport and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- include other crown ethers such as:
18-Crown-6: Known for its ability to complex with potassium ions.
15-Crown-5: Commonly used to complex with sodium ions.
Eigenschaften
CAS-Nummer |
72562-60-8 |
|---|---|
Molekularformel |
C17H23NO7 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
8,10-dimethyl-3,6,9,12,15-pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione |
InChI |
InChI=1S/C17H23NO7/c1-12-10-21-6-8-23-16(19)14-4-3-5-15(18-14)17(20)24-9-7-22-11-13(2)25-12/h3-5,12-13H,6-11H2,1-2H3 |
InChI-Schlüssel |
DCHRBABQISIBTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCCOC(=O)C2=NC(=CC=C2)C(=O)OCCOCC(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)



